2-(2-Iodooxazol-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodooxazol-4-yl)acetonitrile is a heterocyclic organic compound that contains an oxazole ring substituted with an iodine atom at the 2-position and an acetonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodooxazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodooxazol-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(2-Iodooxazol-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(2-Iodooxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and the nature of the target. The oxazole ring and the iodine atom play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxazolyl)acetonitrile: Lacks the iodine atom, resulting in different reactivity and biological activity.
2-(2-Bromooxazol-4-yl)acetonitrile: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and applications.
2-(2-Chlorooxazol-4-yl)acetonitrile:
Uniqueness
2-(2-Iodooxazol-4-yl)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for diverse applications. The iodine atom enhances the compound’s ability to participate in substitution reactions and can influence its biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H3IN2O |
---|---|
Molecular Weight |
233.99 g/mol |
IUPAC Name |
2-(2-iodo-1,3-oxazol-4-yl)acetonitrile |
InChI |
InChI=1S/C5H3IN2O/c6-5-8-4(1-2-7)3-9-5/h3H,1H2 |
InChI Key |
QHPVJULXAKJLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)I)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.